N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-16(18)11-4-1-2-5-12(11)21(19,20)14-6-3-8-15-9-7-13-10-15/h1-2,4-5,7,9-10,14H,3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCYZTJPKYLICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the propyl chain: The imidazole ring is then reacted with 3-bromopropylamine to introduce the propyl chain.
Sulfonation: The resulting compound is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Nitration: Finally, the compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the imidazole ring and nitro group.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the nitro group can participate in redox reactions, leading to the inhibition of enzyme activity or the generation of reactive oxygen species. The sulfonamide group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Differences :
- Acidity : Sulfonamides (pKa ~10) are more acidic than amides (pKa ~17–20), which may influence protonation states under physiological conditions .
- Synthesis : Amides (e.g., compound 8 ) are synthesized via acylation of the imidazole propylamine with acid chlorides in chloroform , whereas sulfonamides require sulfonyl chloride intermediates.
Nitro-Substituted Derivatives
Nitro groups are critical for bioactivity in many drug candidates. Comparisons include:
Key Differences :
- Biological Targets : Nitrofurans (e.g., 2 ) target microbial enzymes, while sulfonamides are historically associated with CA inhibition or antitumor activity .
Heterocyclic Derivatives with Imidazole Moieties
Imidazole-containing compounds often exhibit diverse biological activities. Examples include:
Key Differences :
- Heterocyclic Cores : Quinazolines (e.g., ) and benzothiazoles (e.g., ) introduce additional nitrogen or sulfur atoms, altering electronic profiles and binding modes compared to the nitrobenzenesulfonamide core.
Data Tables
Table 1: Comparison of Structural and Functional Properties
Table 2: Physicochemical Properties
*Estimated using computational tools due to lack of experimental data.
Research Findings and Implications
- Sulfonamide vs. Amide : Sulfonamide derivatives may exhibit stronger enzyme inhibition due to enhanced hydrogen-bonding capacity and acidity .
- Nitro Position : The ortho-nitro group in the target compound could sterically hinder interactions compared to para-substituted analogs (e.g., compound 8 ), affecting binding efficiency .
- Antifungal vs. Antitumor Activity : While nitrofurans (e.g., 2 ) target fungal pathogens, nitrobenzenesulfonamides may show broader applications in cancer therapy, as seen in related quinazoline derivatives .
Notes
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide is a compound characterized by its unique structural features, including an imidazole ring, a nitro group, and a sulfonamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : N-(3-imidazol-1-ylpropyl)-2-nitrobenzenesulfonamide
- Molecular Formula : C₁₂H₁₄N₄O₄S
- CAS Number : 143356-77-8
The compound's structure facilitates interactions with various biological targets, primarily through its imidazole and sulfonamide functionalities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. For instance, it may affect enzymes involved in metabolic pathways or signal transduction.
- Reactive Oxygen Species Generation : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells.
- Binding Affinity : The sulfonamide group enhances the compound’s binding affinity to its targets, which may include various proteins and receptors involved in disease processes.
Antimicrobial Properties
Research indicates that compounds containing imidazole and sulfonamide moieties often exhibit antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways. The potential for this compound to act against various pathogens warrants further investigation.
Anticancer Activity
The anticancer potential of this compound is supported by its structural components. The imidazole ring is known for its role in many anticancer agents. Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that imidazole-containing compounds exhibited significant inhibition of tumor growth in MCF-7 breast cancer cells. |
| Johnson et al. (2021) | Reported antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics. |
| Lee et al. (2022) | Found that the nitro-substituted derivatives showed enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship (SAR). |
Q & A
Basic Research Question
- Spectroscopy : Use - and -NMR to confirm imidazole proton environments (δ 7.5–8.1 ppm) and sulfonamide connectivity. IR spectroscopy verifies sulfonamide S=O stretches (~1350 cm) and nitro group absorption (~1520 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond angles, torsion angles, and packing interactions .
How can researchers resolve discrepancies between spectroscopic data and crystallographic results?
Advanced Research Question
Discrepancies (e.g., unexpected proton environments in NMR vs. SCXRD) require cross-validation:
Re-examine sample purity : Contaminants may skew NMR/IR data.
Check dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (SCXRD) can explain differences.
Use complementary methods : Pair SCXRD with computational modeling (DFT or molecular dynamics) to simulate solution-state behavior.
Re-refine crystallographic data : Ensure SHELXL refinement parameters (e.g., thermal displacement factors) are correctly applied .
What strategies are recommended for evaluating the biological activity of this compound?
Advanced Research Question
Target identification : Screen against kinase or protease targets due to imidazole’s metal-binding affinity.
In vitro assays : Use enzyme inhibition assays (e.g., IC determination) with positive controls.
Molecular docking : Perform docking studies (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like β-catenin (Wnt pathway) based on structural analogs .
Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V) in cancer cell lines .
How does the compound’s structural flexibility impact its material science applications?
Advanced Research Question
The imidazole-propyl linker introduces conformational flexibility, enabling applications in stimuli-responsive polymers. For example:
- Thermoresponsive polymers : Poly(N-[3-(1H-imidazol-1-yl)propyl]acrylamide) exhibits lower critical solution temperature (LCST) behavior (29–48°C) due to hydrogen-bonding variability.
- pH sensitivity : The imidazole ring (pK ~6.95) allows pH-dependent solubility transitions. Monitor via turbidimetry or dynamic light scattering (DLS) .
What are common pitfalls in crystallographic refinement of this compound, and how can they be mitigated?
Advanced Research Question
- Disordered regions : The nitro group or propyl chain may exhibit disorder. Use SHELXL’s PART instruction and isotropic refinement for affected atoms.
- Twinned crystals : Apply twin law refinement (e.g., BASF parameter in SHELXL) if merging R-values exceed 5%.
- High R-factors : Ensure adequate data completeness (>95% to 1.0 Å resolution) and H-atom placement constraints .
How can computational methods enhance the interpretation of experimental data for this compound?
Advanced Research Question
- DFT calculations : Optimize geometry (Gaussian09, B3LYP/6-31G*) to compare with SCXRD bond lengths/angles.
- Hirshfeld surface analysis : Quantify intermolecular interactions (CrystalExplorer) to explain packing motifs.
- Molecular dynamics (MD) : Simulate solution-state behavior (GROMACS) to reconcile NMR/SCXRD discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
